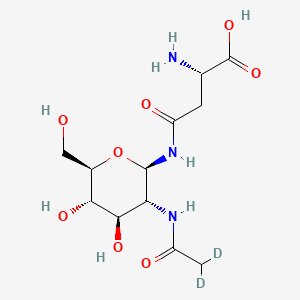
H-Asn(glcnac-beta-D)-OH-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von H-Asn(glcnac-beta-D)-OH-d2 beinhaltet die Kupplung von Asparagin mit N-Acetylglucosamin. Die Reaktion erfordert typischerweise die Verwendung von Schutzgruppen, um unerwünschte Nebenreaktionen zu verhindern. Die Reaktionsbedingungen umfassen oft die Verwendung eines Kupplungsreagenzes wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und einer Base wie DIPEA (N,N-Diisopropylethylamin) in einem organischen Lösungsmittel wie DMF (Dimethylformamid) .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Die Verwendung automatisierter Synthesizer und Hochdurchsatz-Screening-Methoden kann die Effizienz der Produktion verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
H-Asn(glcnac-beta-D)-OH-d2 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat durchgeführt werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Alkylhalogeniden auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in einem wässrigen Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.
Wichtigste gebildete Produkte
Oxidation: Bildung von oxidierten Derivaten der Verbindung.
Reduktion: Bildung von reduzierten Derivaten.
Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
This compound wird in der wissenschaftlichen Forschung häufig verwendet, darunter:
Chemie: Untersuchung der chemischen Eigenschaften und Reaktionen von Glykopeptiden.
Biologie: Untersuchung der Rolle von Glykopeptiden in biologischen Prozessen.
Medizin: Forschung zu angeborenen Störungen der Deglykosylierung, wie z. B. NGLY1-CDDG.
Industrie: Entwicklung neuer Medikamente und Therapeutika auf Basis von Glykopeptidstrukturen
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen Enzymen und Rezeptoren im Körper. Es dient als Substrat für Enzyme, die an Glykosylierungs- und Deglykosylierungsprozessen beteiligt sind. Die molekularen Zielstrukturen der Verbindung umfassen Glykosidasen und Glykosyltransferasen, die eine entscheidende Rolle bei der Modifikation von Glykopeptiden und Glykoproteinen spielen .
Wissenschaftliche Forschungsanwendungen
H-Asn(glcnac-beta-D)-OH-d2 is widely used in scientific research, including:
Chemistry: Studying the chemical properties and reactions of glycopeptides.
Biology: Investigating the role of glycopeptides in biological processes.
Medicine: Researching congenital disorders of deglycosylation, such as NGLY1-CDDG.
Industry: Developing new drugs and therapeutic agents based on glycopeptide structures
Wirkmechanismus
The mechanism of action of H-Asn(glcnac-beta-D)-OH-d2 involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for enzymes involved in glycosylation and deglycosylation processes. The compound’s molecular targets include glycosidases and glycosyltransferases, which play crucial roles in modifying glycopeptides and glycoproteins .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Aspartylglucosamin: Ein weiteres Glykopeptid mit ähnlicher Struktur und Eigenschaften.
N-Acetylglucosamin: Eine Monosaccharidkomponente von H-Asn(glcnac-beta-D)-OH-d2.
Asparagin: Eine Aminosäurekomponente von this compound
Einzigartigkeit
This compound ist aufgrund seiner spezifischen Struktur einzigartig, die Asparagin und N-Acetylglucosamin kombiniert. Diese einzigartige Struktur ermöglicht es ihm, an spezifischen biochemischen Wegen teilzunehmen und macht es zu einem wertvollen Werkzeug bei der Untersuchung von angeborenen Störungen der Deglykosylierung .
Eigenschaften
Molekularformel |
C12H21N3O8 |
|---|---|
Molekulargewicht |
337.32 g/mol |
IUPAC-Name |
(2S)-2-amino-4-[[(2R,3R,4R,5S,6R)-3-[(2,2-dideuterioacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H21N3O8/c1-4(17)14-8-10(20)9(19)6(3-16)23-11(8)15-7(18)2-5(13)12(21)22/h5-6,8-11,16,19-20H,2-3,13H2,1H3,(H,14,17)(H,15,18)(H,21,22)/t5-,6+,8+,9+,10+,11+/m0/s1/i1D2 |
InChI-Schlüssel |
YTTRPBWEMMPYSW-WMYBJMCWSA-N |
Isomerische SMILES |
[2H]C([2H])C(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)C[C@@H](C(=O)O)N)CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)N)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















